3-(Azetidin-3-yl)cyclohexanecarboxylic acid
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Overview
Description
3-(Azetidin-3-yl)cyclohexanecarboxylic acid is a compound that features a cyclohexane ring substituted with an azetidine ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)cyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction of the azetidine ring may produce amines.
Scientific Research Applications
3-(Azetidin-3-yl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(Azetidin-3-yl)cyclobutanecarboxylic acid
- 3-(Azetidin-3-yl)cyclopentanecarboxylic acid
- 3-(Azetidin-3-yl)cycloheptanecarboxylic acid
Uniqueness
3-(Azetidin-3-yl)cyclohexanecarboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties. The cyclohexane ring provides stability, while the azetidine ring offers reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-(azetidin-3-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-9/h7-9,11H,1-6H2,(H,12,13) |
InChI Key |
QVUVTJSWNGAQBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C2CNC2 |
Origin of Product |
United States |
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